molecular formula C29H28ClNO2 B14067590 1-[4-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-ol

1-[4-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-ol

Cat. No.: B14067590
M. Wt: 458.0 g/mol
InChI Key: OUMVUTAKRZJMMS-CXUHLZMHSA-N
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Description

2-(2-(3-(2-(7-Chloro-2-quinolinyl)-ethenylphenyl)-3-hydroxypropyl)phenyl)-2-propanol is a complex organic compound that features a quinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-(2-(7-Chloro-2-quinolinyl)-ethenylphenyl)-3-hydroxypropyl)phenyl)-2-propanol typically involves multiple steps, starting from 7-chloroquinaldine and isophthalaldehyde. The process includes:

Industrial Production Methods

Industrial production methods focus on optimizing yield and purity while minimizing environmental impact. Techniques such as recycling unreacted isophthalaldehyde and using environmentally friendly solvents are employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions include various quinoline derivatives and substituted aromatic compounds .

Scientific Research Applications

2-(2-(3-(2-(7-Chloro-2-quinolinyl)-ethenylphenyl)-3-hydroxypropyl)phenyl)-2-propanol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(3-(2-(7-Chloro-2-quinolinyl)-ethenylphenyl)-3-hydroxypropyl)phenyl)-2-propanol is unique due to its specific structural configuration, which allows for selective inhibition of leukotriene receptors. This specificity makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C29H28ClNO2

Molecular Weight

458.0 g/mol

IUPAC Name

1-[4-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-ol

InChI

InChI=1S/C29H28ClNO2/c1-29(2,33)26-6-4-3-5-21(26)14-18-28(32)23-10-7-20(8-11-23)9-16-25-17-13-22-12-15-24(30)19-27(22)31-25/h3-13,15-17,19,28,32-33H,14,18H2,1-2H3/b16-9+

InChI Key

OUMVUTAKRZJMMS-CXUHLZMHSA-N

Isomeric SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=C(C=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)O)O

Canonical SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=C(C=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)O)O

Origin of Product

United States

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